methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a cyano group, an ethoxycarbonyl group, and a fluorophenyl group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the fluorophenyl intermediate: This involves the reaction of 5-chloro-2-fluoroaniline with appropriate reagents to introduce the cyano and ethoxycarbonyl groups.
Thioether formation: The intermediate is then reacted with a suitable thiol compound to form the sulfanyl linkage.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The cyano and ethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The sulfanyl group can undergo redox reactions, potentially modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(methoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate
- Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(propoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate
Uniqueness
Methyl 2-[(5-chloro-2-{[(1Z)-2-cyano-2-{[(ethoxycarbonyl)amino]carbonyl}eth-1-en-1-yl]amino}-3-fluorophenyl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[5-chloro-2-[[(Z)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-3-fluorophenyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O5S/c1-3-26-16(24)21-15(23)9(6-19)7-20-14-11(18)4-10(17)5-12(14)27-8-13(22)25-2/h4-5,7,20H,3,8H2,1-2H3,(H,21,23,24)/b9-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCYLHAKDQCSCO-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(C=C(C=C1SCC(=O)OC)Cl)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=C(C=C(C=C1SCC(=O)OC)Cl)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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